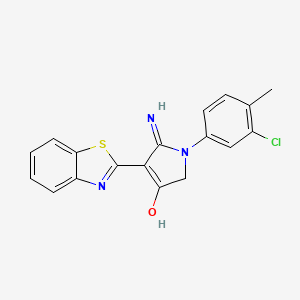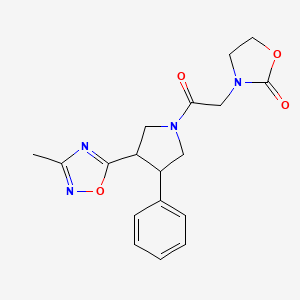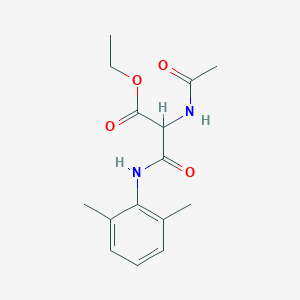
(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylthiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Catalytic Asymmetric Addition
One study discusses the preparation and application of enantiopure azetidinyl methanol derivatives in catalytic asymmetric additions to aldehydes. This process achieved high enantioselectivities in ethylation, methylation, arylation, and alkynylation reactions. Such compounds demonstrate the potential of azetidinyl-based structures in asymmetric synthesis, which could be relevant for creating enantiomerically pure pharmaceuticals and other chiral compounds (Mincan Wang et al., 2008).
Antioxidant Properties
Another research focus is on the synthesis and evaluation of antioxidant properties of various compounds. For instance, derivatives of diphenylmethane and bromophenols were synthesized and shown to possess effective antioxidant power. These findings highlight the potential of incorporating specific functionalities into compounds to enhance their antioxidant activity, which is beneficial in pharmaceuticals, cosmetics, and food preservation (H. T. Balaydın et al., 2010).
Antimicrobial and Anticancer Activity
Research into novel pyrazole derivatives with antimicrobial and anticancer activity demonstrates the ongoing search for new therapeutic agents. These compounds were synthesized and evaluated for their efficacy against various pathogens and cancer cell lines. This work illustrates the broad potential of heterocyclic compounds in the development of new drugs for treating infectious diseases and cancer (H. Hafez et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis and pharmacological evaluation of heterocyclic compounds, such as azetidinones and thiazolidinones, for antibacterial and antifungal activities showcase the versatility of these structures in drug discovery. These compounds' preparation and evaluation against various microbial strains suggest a methodology for developing new antimicrobial agents (K. Mistry et al., 2006).
properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c1-7-2-3-9(18-7)10(16)15-4-8(5-15)17-6-11(12,13)14/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEAJYHMUIIXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)


![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)


![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)